Hexadecanenitrile: A Comprehensive Technical Guide
Hexadecanenitrile: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the chemical and physical properties, synthesis, analysis, and potential applications of hexadecanenitrile. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols are provided for key methodologies.
Core Chemical and Physical Properties
Hexadecanenitrile, also known as palmitonitrile, is a long-chain aliphatic nitrile. Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | hexadecanenitrile | [1][2] |
| Synonyms | Palmitonitrile, 1-Cyanopentadecane, Palmitic acid nitrile | [1][3] |
| CAS Number | 629-79-8 | [1][4][5] |
| Molecular Formula | C₁₆H₃₁N | [1][3][5][6][7] |
| Molecular Weight | 237.42 g/mol | [1][4][5] |
| Physical State | Solid or Semi-solid or liquid or lump | [2] |
| Melting Point | 31 °C | [5] |
| Boiling Point | 120 °C at 0.1 Torr | [5] |
| Density | 0.8303 g/cm³ | [8] |
| Solubility | Insoluble in water | [9] |
| Refractive Index | 1.4450 | [8] |
Spectral Data
| Technique | Key Features |
| Infrared (IR) Spectroscopy | A characteristic sharp peak for the nitrile (C≡N) group is expected around 2240-2260 cm⁻¹. |
| ¹³C NMR Spectroscopy | The nitrile carbon typically appears around 115-125 ppm. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at m/z 237. |
Experimental Protocols
Synthesis of Hexadecanenitrile
A common method for the synthesis of hexadecanenitrile is through the dehydration of hexadecanamide.
Protocol: Dehydration of Hexadecanamide
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hexadecanamide (1 equivalent) and a dehydrating agent such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) in an appropriate anhydrous solvent (e.g., toluene or dichloromethane).
-
Reaction Conditions: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess dehydrating agent by slowly adding water or a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude hexadecanenitrile.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of hexadecanenitrile.
Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a known amount of the hexadecanenitrile sample in a suitable volatile solvent, such as hexane or dichloromethane, to a final concentration of approximately 1 mg/mL.
-
GC-MS System: Utilize a gas chromatograph coupled to a mass spectrometer. A common setup includes a nonpolar capillary column (e.g., DB-5ms).
-
Injection: Inject 1 µL of the prepared sample into the GC inlet, which is typically heated to around 250 °C.
-
GC Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 10 °C/minute to 280 °C.
-
Final hold: Hold at 280 °C for 10 minutes.
-
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from m/z 40 to 500.
-
Ion source temperature: 230 °C.
-
-
Data Analysis: Identify hexadecanenitrile by its retention time and the fragmentation pattern in the mass spectrum. The molecular ion peak at m/z 237 should be present.
Logical and Experimental Workflows
The following diagrams illustrate the logical progression of synthesizing and analyzing hexadecanenitrile.
Relevance in Drug Development
While hexadecanenitrile itself is not a therapeutic agent, it holds significance in the field of drug development for several reasons:
-
Chemical Intermediate: As a long-chain aliphatic nitrile, it can serve as a precursor or building block in the synthesis of more complex molecules with potential therapeutic activities. The nitrile group is a versatile functional group that can be converted into amines, carboxylic acids, and other functionalities.
-
Pharmacophore Component: The nitrile group is present in numerous approved drugs and acts as a key pharmacophore. It can participate in hydrogen bonding and dipole-dipole interactions with biological targets. The incorporation of a nitrile group can influence a molecule's potency, selectivity, and pharmacokinetic properties.
-
Potential Bioactivity: Research has suggested that hexadecanenitrile, found in the charcoal of the ocellated snakehead fish, may possess anti-allergic properties.[10] This indicates a potential, though currently underexplored, avenue for its direct or derivative-based therapeutic application. Further investigation into its mechanism of action is warranted.
The biocompatibility and metabolic stability of the nitrile group make it an attractive feature in the design of new drug candidates.[6] The lipophilic nature of the hexadecyl chain in hexadecanenitrile can also be exploited to enhance membrane permeability and target lipid-rich environments.
References
- 1. US3739007A - Process for preparing aliphatic nitriles of increased carbon chain length - Google Patents [patents.google.com]
- 2. Hexadecanenitrile | C16H31N | CID 69424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 4. Hexadecanenitrile | 629-79-8 | Benchchem [benchchem.com]
- 5. redalyc.org [redalyc.org]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. ijpsr.com [ijpsr.com]
